Diphenylgermane

Description

Significance of Organogermanium Compounds in Contemporary Chemical and Materials Science Research

Organogermanium compounds hold considerable significance across various scientific disciplines. Their unique properties make them valuable in materials science, particularly in the development of new materials with tailored optical, electrical, and mechanical characteristics. ontosight.aiontosight.ai In electronics, organogermanium compounds are utilized as precursors for germanium thin films, which are integral to the production of semiconductors and solar cells. researchgate.netontosight.ai The field of catalysis also benefits from organogermanium compounds, where they can function as catalysts or co-catalysts in a variety of chemical transformations. ontosight.airesearchgate.netontosight.aiontosight.ai Furthermore, organogermanium chemistry is an active area of research in synthetic chemistry, with ongoing work on the development of new synthetic routes and reactions, such as transition-metal-catalyzed C-Ge coupling reactions. researchgate.net

Historical Trajectories and Milestones in Diphenylgermane (B155566) Research

Research into organogermanium compounds, including this compound, has a notable history. Early investigations explored the fundamental synthesis and characterization of these compounds. Studies in the 1990s, for instance, focused on the synthesis and characterization of derivatives of this compound, such as O-methyl and O-ethyl dithiocarbonate derivatives. acs.orgcdnsciencepub.com this compound has also been historically employed in the synthesis of germanium nanowires. researchgate.net Research into the photochemical oxidative addition of germanes, including this compound, to transition metal complexes like ruthenium dihydride complexes, has provided insights into their reactivity. whiterose.ac.uk These historical studies laid the groundwork for understanding the chemical behavior and potential applications of this compound.

Current Research Landscape and Emerging Trends in this compound Investigations

The current research landscape for this compound is dynamic and explores a range of applications and fundamental chemical processes. A key area of investigation is its use in polymerization reactions. This compound can be employed in hydrogermanation polymerization with aliphatic and aromatic diynes, catalyzed by palladium complexes, leading to the formation of germanene-divinyl polymers with potential materials science applications. gmchemic.com It can also initiate anionic polymerization in the presence of sodium trialkylborohydride, enabling the selective hydrogermination of aromatic olefins. gmchemic.com

This compound is also being studied in the context of high field chemistry, particularly near the tip-sample interface during scanning probe microscopy. This research has demonstrated the direct-write of germanium nanofeatures using this compound, producing carbon-free germanium and suggesting specific reaction pathways under high electric fields. gmchemic.comresearchgate.net This highlights its potential as a precursor for nanoscale germanium materials, such as nanoparticles and nanowires. ontosight.ai

Furthermore, this compound is being explored in the synthesis of novel polymers, including poly(urethane)s containing germanium in the main chain, with investigations into the structure-properties relationship of these materials. researchgate.net The ongoing research reflects a growing interest in harnessing the unique properties of this compound for advanced materials and synthetic methodologies.

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂Ge | gelest.comalfa-chemistry.com |

| Molecular Weight | 226.84 g/mol | alfa-chemistry.com |

| Appearance | Colorless liquid | ontosight.aigelest.com |

| Boiling Point | 114-115°C at 10 mmHg | ontosight.ai |

| Solubility | Insoluble in water; soluble in organic solvents (benzene, diethyl ether) | ontosight.ai |

| Stability | Stable | gelest.com |

Selected Research Findings and Applications of this compound

| Research Area | Key Findings/Applications | Source |

| Polymerization | Used in hydrogermanation polymerization with diynes; initiates anionic polymerization of aromatic olefins. | gmchemic.com |

| Nanomaterials | Used in high field chemistry for direct-write of germanium nanofeatures; potential precursor for nanoparticles/nanowires. | ontosight.aigmchemic.comresearchgate.net |

| Precursor Material | Precursor for germanium thin films in semiconductors and solar cells. | researchgate.netontosight.ai |

| Catalysis | Can act as a catalyst in the polymerization of unsaturated compounds. | ontosight.ai |

| Organometallic Chemistry | Involved in photochemical oxidative addition reactions with ruthenium complexes. | whiterose.ac.uk |

| Polymer Synthesis | Used in the synthesis of germanium-containing poly(urethane)s. | researchgate.net |

Structure

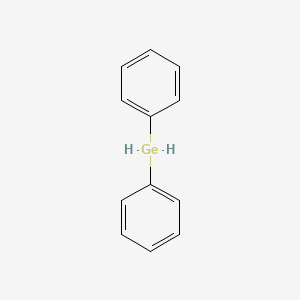

2D Structure

Properties

IUPAC Name |

diphenylgermane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAOPXAHIPYOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[GeH2]C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-58-7 | |

| Record name | Diphenylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Diphenylgermane and Its Derivatives

Established Synthetic Pathways for Diphenylgermane (B155566)

The synthesis of this compound typically involves established routes that often begin with germanium halides and utilize organometallic reagents or reduction approaches.

Organometallic Reagent-Based Syntheses (e.g., Phenylmagnesium Bromide Mediated Routes)

One common method for synthesizing this compound involves the reaction of germanium tetrachloride (GeCl₄) with an organometallic reagent such as phenylmagnesium bromide (PhMgBr). This Grignard reaction introduces the phenyl groups onto the germanium center. Organometallic reagents like Grignard reagents and organolithium reagents are widely used in synthesis due to their ability to drive specific bonding and catalyze reactions, often making them essential for transformations difficult to achieve by other means. libretexts.orgmt.com In organometallic compounds, the carbon atom bonded to the metal typically acts as a nucleophile because the metal is less electronegative than carbon. libretexts.orgmt.com Following the phenyl group addition, a subsequent reduction step is required to convert the resulting diphenylgermanium dihalide to this compound. ontosight.ai

Reduction Approaches (e.g., Lithium Aluminum Hydride Reductions)

Reduction is a key step in the synthesis of this compound, particularly when starting from diphenylgermanium dihalides like diphenylgermanium dichloride (Ph₂GeCl₂). Lithium aluminum hydride (LiAlH₄) is a strong reducing agent commonly employed for this transformation. ontosight.aimarshallplan.at The reaction of Ph₂GeCl₂ with LiAlH₄ in a suitable solvent like diethyl ether yields this compound. marshallplan.at

Table 1: Example Synthesis of this compound via Reduction

| Reactant | Amount | Solvent | Reducing Agent | Conditions | Product | Yield |

| Ph₂GeCl₂ | 10.01 g (0.034 mol) | Et₂O | LiAlH₄ | Stirred at RT, 2 hrs | Ph₂GeH₂ | 73% |

| Ph₂GeCl₂ | 9.34 g (0.031 mol) | Toluene (B28343) | Na pieces | Reflux, 1 hr | (Ph₂Ge)₄ cyclic oligomer | - |

Note: The second entry shows a different outcome (cyclic oligomer) depending on the reducing agent and conditions used. marshallplan.at

Synthesis of Functionalized this compound Derivatives

Functionalized this compound derivatives are synthesized to introduce specific chemical properties for various applications.

Preparation of Halogenated Diphenylgermanes (e.g., Chloro-diphenylgermane, Ph₂Ge(H)Cl)

Halogenated diphenylgermanes, such as chloro-diphenylgermane (Ph₂Ge(H)Cl), are important intermediates. Ph₂Ge(H)Cl can be synthesized from this compound (Ph₂GeH₂) using chlorination agents like trichloroisocyanuric acid (TCCA) or copper(II) chloride (CuCl₂). tugraz.at For instance, the synthesis of chloro-diphenyl germane (B1219785) can be achieved by slowly adding TCCA to a solution of diphenyl germane in diethyl ether at a low temperature (-80 °C). tugraz.at

Table 2: Example Synthesis of Chloro-diphenylgermane

| Reactant | Amount | Solvent | Chlorinating Agent | Conditions | Product |

| This compound | 14.85 g (65.1 mmol) | Diethyl ether | TCCA | Cooled to -80 °C, slow addition | Ph₂Ge(H)Cl |

Note: This reaction requires careful control of temperature and addition rate. tugraz.at

Aminopropyl-Functionalized Diphenylgermanes (e.g., 3-Aminopropyl-diphenylgermane)

Aminopropyl-functionalized diphenylgermanes, such as 3-aminopropyl-diphenylgermane, are valuable building blocks due to their bifunctionality, possessing both a Ge-H bond and an amine group. tugraz.at A novel synthetic route has been developed for 3-aminopropyl-diphenyl germane. tugraz.at The formation of 3-aminopropyl-chloro germanes, a related class, is primarily known for N,N-disubstituted aminopropyl germanes. tugraz.at Novel synthetic routes have been developed to prepare 3-aminopropyl-chloro-diphenyl germanes, often involving a hydrogermylation reaction on corresponding allyl amines using a hydridic chloro germane. tugraz.at

Novel Synthetic Strategies for Germanium Nanomaterials Utilizing this compound Precursors

This compound is increasingly explored as a precursor in the synthesis of germanium nanomaterials, including nanoparticles and nanowires. ontosight.aicornell.edu

One approach for synthesizing crystalline germanium nanocrystals involves the thermal degradation of organogermane precursors like this compound in supercritical fluids. cornell.eduresearchgate.net This method is relatively simple and can yield high-quality particles, although it typically requires high reaction temperatures. cornell.edu For example, crystalline germanium nanocrystals have been synthesized by arrested precipitation in supercritical hexane (B92381) and octanol (B41247) at temperatures ranging from 400 to 550 °C and a pressure of 20.7 MPa using this compound as a precursor. researchgate.net The average diameter of the nanocrystals can be controlled by varying the reaction temperature and precursor concentration. researchgate.net

This compound is also utilized in the solution-liquid-solid (SLS) method for synthesizing germanium nanorods. utexas.eduacs.org In this method, this compound is decomposed in a high boiling solvent in the presence of metal nanocrystals, such as bismuth (Bi) nanocrystals, which act as seeds for the one-dimensional growth. acs.org The addition of a capping ligand, like trioctylphosphine (B1581425) oxide (TOPO), helps prevent aggregation of the growing nanorods. acs.org A monophenylsilane can be added to enhance the yield of germanium nanorods by promoting the phenyl redistribution of this compound. utexas.edu

Table 3: Synthesis of Germanium Nanomaterials using this compound

| Nanomaterial Type | Synthesis Method | Precursor | Conditions | Additional Reagents/Seeds | Outcome |

| Nanocrystals | Thermal Degradation | This compound | Supercritical fluid (hexane, octanol), 400-550 °C, 20.7 MPa | Octanol (capping agent) | Crystalline Ge nanocrystals (2-70 nm diameter) |

| Nanorods | Solution-Liquid-Solid | This compound | High boiling solvent | Bi nanocrystals, TOPO | Crystalline Ge nanorods (10 nm diameter) |

Thermal Degradation Methods for Germanium Nanocrystals and Nanowires

Thermal degradation of organogermane precursors like this compound is a method used for synthesizing germanium nanoparticles and nanowires. This process involves heating the precursor to its decomposition temperature. While straightforward and capable of producing high-quality particles, it typically necessitates high reaction temperatures. cornell.edu this compound has been used in the thermal decomposition synthesis of germanium nanowires in the presence of metal nanocrystals, such as gold or nickel, acting as seeds. rsc.orgnthu.edu.tw

In the presence of gold nanocrystals and high boiling solvents like squalane (B1681988) or squalene, the thermal decomposition of DPG at temperatures around 380 °C can lead to the growth of crystalline germanium nanowires via a solution-liquid-solid (SLS) mechanism. rsc.org The gold nanocrystals significantly increase the decomposition rate of DPG, which decomposes into germanium through disproportionation, forming GeH₄ and GePh₄. rsc.org

Nickel nanocrystals have also been used as seeds for the thermal decomposition of this compound in supercritical toluene, yielding germanium nanowires at temperatures ranging from 410 to 460 °C and a pressure of 27.8 MPa. nthu.edu.twkaist.ac.kr This method, termed supercritical fluid-solid-solid (SFSS) synthesis, operates at temperatures well below the lowest Ni-Ge eutectic temperature, suggesting a solid-phase alloying growth mechanism. nthu.edu.twkaist.ac.kr

Thermal decomposition of this compound in supercritical hexane has also been explored for the synthesis of germanium nanowires, with yields up to 35% in a semi-continuous reactor. cornell.edu These nanowires typically have diameters ranging from 20 to 60 nm and lengths up to 15 µm. cornell.edu

Solution-Liquid-Solid Growth Approaches for Germanium Nanorods

The Solution-Liquid-Solid (SLS) growth mechanism is a solution-based technique analogous to the vapor-liquid-solid (VLS) mechanism, employed for the synthesis of one-dimensional nanostructures like nanorods and nanowires. mdpi.com this compound has been successfully used as a germanium reactant in SLS growth approaches for the synthesis of germanium nanorods. nih.govacs.org

A single-step reaction utilizing SLS growth from tin (Sn) seed particles has been developed for the synthesis of colloidal quantum-size germanium nanorods. nih.govresearchgate.net In this method, tin seed particles are prepared by the in situ reduction of a molecular tin(II) complex, and this compound is included as the germanium precursor. nih.govresearchgate.net The length of the resulting nanorods can be controlled by manipulating reactant concentrations. nih.gov

Bismuth (Bi) nanocrystals have also been used as seeds for the SLS growth of crystalline germanium nanorods from the decomposition of this compound in a high boiling solvent with trioctylphosphine oxide (TOPO) as a capping ligand. acs.org These nanorods are typically crystalline, with a predominant ⟨111⟩ growth direction and average diameters around 10 nm. acs.org The length can be adjusted by varying the ratio of the bismuth seed to this compound precursor. acs.org

This compound has also been used in the SLS growth of colloidal nanorods with axial silicon-germanium heterojunction segments, using tin as a seed metal and trisilane as the silicon reactant. uab.catacs.orguab.cat The low solubility of silicon and germanium in tin facilitates the formation of abrupt heterojunction interfaces. uab.catacs.orguab.cat

Chemical Vapor Deposition Techniques for Germanium Nanowire Fabrication

Chemical Vapor Deposition (CVD) is a widely used technique for the growth of nanomaterials, including germanium nanowires, often employing a vapor-liquid-solid (VLS) mechanism. mdpi.comsoton.ac.uk this compound has been identified as a suitable precursor for the high-yield synthesis of germanium nanowires via CVD. rsc.orgacs.orgucc.ie

Direct liquid-injection metal-organic chemical vapor deposition (LIMOCVD) has been developed as a method for the high-yield, large-scale synthesis of germanium nanowires using this compound as a precursor. rsc.org This method, operating via VLS growth at temperatures between 390 and 480 °C at atmospheric pressure, can achieve germanium nanowire yields up to approximately 30%. rsc.org

Germanium nanowires have also been fabricated directly on stainless steel substrates using a liquid-injection CVD process with this compound. acs.orgucc.ie In this approach, the stainless steel is annealed to form a catalytic iron oxide surface layer, enabling the seedless growth of single-crystalline germanium nanowires with uniform morphology. acs.orgucc.ie

While not exclusively using this compound, other CVD approaches for germanium nanowires often involve precursors like GeH₄ and metal catalysts such as gold. mdpi.comsoton.ac.uk These methods highlight the general applicability of CVD for germanium nanowire fabrication, with the choice of precursor influencing growth characteristics and resulting nanowire properties.

Supercritical Fluid-Assisted Thermolysis for Germanium Nanocrystal Synthesis

Supercritical fluids can be used as reaction media for the thermolysis of organogermane precursors to synthesize germanium nanocrystals. This approach leverages the unique properties of supercritical fluids, such as high diffusivity and solvating power. This compound is a precursor that has been utilized in supercritical fluid-assisted thermolysis for the synthesis of crystalline germanium nanocrystals. researchgate.netcapes.gov.bracs.org

Crystalline germanium nanocrystals have been synthesized by the arrested precipitation of this compound in supercritical hexane and octanol at temperatures between 400 and 550 °C and a pressure of 20.7 MPa in a continuous flow reactor. researchgate.netcapes.gov.br Octanol acts as a capping ligand to control particle growth. researchgate.netcapes.gov.br This method allows for control over the average nanocrystal diameter, ranging from 2 nm to 70 nm, by varying the reaction temperature and precursor concentration. researchgate.netcapes.gov.br Relatively size-monodisperse nanocrystals can be produced with standard deviations as low as 10%. researchgate.netcapes.gov.br

Supercritical carbon dioxide (sc-CO₂) has also been used as a solvent for the thermolysis of this compound, with octanol as a capping ligand, at 500 °C and 27.6 MPa to produce germanium nanocrystals. nih.govresearchgate.net This method results in less organic contamination compared to using organic supercritical fluids. nih.govresearchgate.net The mean diameter of nanocrystals produced from DPG in sc-CO₂ was found to be approximately 10.1 nm. nih.govresearchgate.net The use of sc-CO₂ appears to provide steric stabilization, preventing the formation of bulk germanium crystals. nih.govresearchgate.net

Supercritical fluid-liquid-solid (SFLS) synthesis, a variant of SLS growth conducted in supercritical fluids, has also employed this compound for the synthesis of germanium nanowires seeded by colloidal metal nanocrystals like gold. sci-hub.senih.gov This method allows for the synthesis of large quantities of single-crystal nanowires with diameters controlled by the size of the seed nanocrystals. sci-hub.senih.gov

Synthetic Routes for Germanium-Containing Polymers Derived from this compound Analogues

Organogermanium polymers, particularly polygermanes, are a class of materials with interesting electronic and optical properties. While the direct polymerization of this compound itself into a linear polygermane chain (where germanium atoms form the polymer backbone) is challenging due to its structure, analogues and derivatives of this compound, or reactions involving DPG, can be used in the synthesis of germanium-containing polymers.

Polygermanes are typically synthesized by the Wurtz-type reductive coupling of diorganogermanium dihalides (R₂GeX₂). This compound analogues, such as dichlorothis compound ((C₆H₅)₂GeCl₂), can serve as monomers for such polymerization reactions. The reductive coupling of (C₆H₅)₂GeCl₂ using reagents like alkali metals (e.g., sodium) leads to the formation of poly(this compound), a polygermane with phenyl side groups.

Another approach involves the dehydrogenative coupling of secondary germanes (R₂GeH₂) catalyzed by transition metal complexes. While this compound ((C₆H₅)₂GeH₂) is a secondary germane, its dehydrogenative coupling can be slow or yield complex mixtures. However, studies on the catalytic dehydrogenation of organogermanes, including those structurally related to this compound, contribute to the understanding of potential routes to germanium-containing polymers.

Furthermore, this compound or its derivatives can be incorporated into polymer structures as side groups or within the main chain through co-polymerization reactions with other monomers. For instance, monomers containing vinyl or allyl groups attached to a this compound moiety could potentially undergo addition polymerization. Reactions involving the Ge-H bonds of this compound with unsaturated polymers or monomers could also lead to the formation of germanium-containing polymer materials.

Detailed research findings on the direct polymerization of this compound into linear polygermanes are less common compared to studies on dihalogermane monomers. However, the reactivity of the Ge-H bond in this compound makes it a potential reactant in hydrosilylation-like reactions or other addition reactions that could be utilized in polymer synthesis, either forming germanium-containing side chains or being incorporated into a polymer backbone in a non-polygermane structure.

Mechanistic Investigations and Reactivity of Diphenylgermane and Its Intermediates

Reactivity of Diphenylgermylene (Ph2Ge) Intermediates

Diphenylgermylene is a transient, divalent germanium species that exhibits carbene-like reactivity. Its high reactivity stems from the electron-deficient nature of the germanium center, which possesses both a vacant p-orbital (acting as a Lewis acid) and a lone pair of electrons (acting as a Lewis base).

Generation and Spectroscopic Characterization of Diphenylgermylene

The transient nature of diphenylgermylene necessitates its generation in situ for reactivity studies. A common method for producing this intermediate is through laser flash photolysis of suitable precursors. mcmaster.ca For instance, the photolysis of 3,4-dimethyl-1,1-diphenyl-1-germacyclopent-3-ene allows for the time-resolved study of diphenylgermylene's subsequent reactions.

Spectroscopic characterization is crucial for identifying and monitoring these short-lived species. mcmaster.ca Techniques such as UV photoelectron spectroscopy, combined with flash vacuum thermolysis, provide direct evidence for the electronic structure of germylenes by measuring their ionization potentials. researchgate.net In solution, transient absorption spectroscopy following laser flash photolysis is employed to monitor the decay of the germylene and the formation of products, enabling the determination of absolute rate constants for its various reactions. mcmaster.ca

Insertion Reactions with Group 14 Hydrides (M-H Insertion)

Germylenes, including diphenylgermylene, are known to undergo insertion reactions into the E-H bonds of various hydrides (where E = O, N, Si, Ge, etc.). Theoretical studies on the insertion of germylenes into the A-H bonds of first- and second-row hydrides show that these reactions generally have lower activation barriers and are more exothermic for second-row hydrides. researchgate.net This reactivity is a key step in processes like the hydrofunctionalization of unsaturated bonds. For example, the insertion of a germylene into the Ge-H bond of a hydrogermane is a fundamental step in certain catalytic cycles. rsc.org The reaction proceeds via a σ-bond metathesis mechanism, which is often the rate-determining step in catalytic hydroboration reactions involving germylene intermediates. rsc.org

Halogen Atom Abstraction Processes from Organic Halides

Diarylgermylenes react with organic halides, such as carbon tetrachloride (CCl4), through a halogen atom abstraction mechanism. mcmaster.cakisti.re.kr This process is initiated by the germylene acting as a radical center. Mechanistic studies suggest a pathway involving a fast, reversible complexation between the germylene and the organic halide, followed by a rate-determining dissociative electron transfer or halogen atom transfer step. mcmaster.ca This abstraction generates a germyl (B1233479) radical (Ph2GeCl) and a trichloromethyl radical (•CCl3), which then combine to form the final product, chloro(trichloromethyl)diphenylgermane. mcmaster.camcmaster.ca The ability of related species, α-aminoalkyl radicals, to promote the homolytic activation of carbon–halogen bonds underscores the utility of radical-mediated halogen-atom transfer (XAT) in synthesis. manchester.ac.uk

Table 1: Proposed Mechanism for Halogen Atom Abstraction by Diphenylgermylene

| Step | Description | Reactants | Intermediates/Products |

| 1 | Reversible Complexation | Ph2Ge + CCl4 | [Ph2Ge---Cl-CCl3] (Complex) |

| 2 | Halogen Atom Abstraction (Rate-Determining) | [Ph2Ge---Cl-CCl3] | Ph2Ge•Cl + •CCl3 |

| 3 | Radical Combination | Ph2Ge•Cl + •CCl3 | Ph2Ge(Cl)CCl3 |

Lewis Acid-Base Complexation Phenomena with Nitrogen-Containing Bases

The germanium center in diphenylgermylene is Lewis acidic and readily forms coordination complexes with Lewis bases. libretexts.org This is exemplified by its reactions with nitrogen-containing bases like diethylamine. mcmaster.ca The nitrogen atom's lone pair of electrons is donated to the vacant p-orbital of the germanium atom, forming a dative or coordinate bond. libretexts.org This results in the formation of a germylene-Lewis base complex. Such complexation can significantly alter the reactivity and stability of the germylene intermediate. The reaction often proceeds further, with the initial complex undergoing subsequent steps, such as proton transfer, to yield stable insertion products. mcmaster.ca

Reactions with Unsaturated Organic Substrates (Alkenes, Alkynes, Dienes)

Diphenylgermylene can react with unsaturated organic compounds like alkenes, alkynes, and dienes, although these reactions are often less facile than with other substrates. mcmaster.caslideshare.net The reaction typically involves the addition of the germylene across the carbon-carbon multiple bond to form a three-membered germacyclopropane (germirane) or a related cyclic adduct. youtube.com In the case of conjugated dienes, such as isoprene, both 1,2- and 1,4-addition pathways are possible, analogous to electrophilic additions. mcmaster.camasterorganicchemistry.com These reactions are fundamental in organogermanium synthesis, providing routes to various germanium-containing heterocyclic compounds. mdpi.comresearchgate.net

Hydrogermylation Reaction Mechanisms Involving This compound (B155566)

Hydrogermylation, the addition of a Ge-H bond across a carbon-carbon multiple bond, is a primary method for synthesizing organogermanes. rsc.orgresearchgate.net While often catalyzed by transition metals or radical initiators, recent studies have explored alternative mechanisms involving this compound.

One such mechanism is a "living" anionic hydrogermylation initiated by trialkylborohydrides, such as sodium tri(sec-butyl)borohydride. rsc.org In the reaction of this compound with aromatic alkenes like styrene (B11656), this initiator generates a diphenylgermanide anion (Ph2GeH-). This nucleophilic germanide then attacks the terminal vinyl carbon of the styrene in an anti-Markovnikov fashion. The resulting carbanion subsequently abstracts a proton from another this compound molecule, yielding the β-germylated product, diphenyl(2-phenylethyl)germane, and regenerating the diphenylgermanide anion to continue the catalytic cycle. rsc.org DFT calculations support this proposed mechanism, highlighting the role of the trisubstituted germanide anion in controlling the reaction's high regioselectivity. rsc.org

Theoretical studies on catalyst-free hydrogermylation suggest that the reaction can also proceed as a one-step process through a formal [2+2] addition of the Ge-H fragment across the C=C π bond. nih.gov An energy decomposition analysis of the transition state indicates the simultaneous formation of the Ge-C and H-C bonds. nih.gov

Table 2: Proposed "Living" Anionic Hydrogermylation Mechanism

| Step | Description | Key Species Involved |

| 1 | Initiation | This compound + NaHB(sec-Bu)3 → Diphenylgermanide anion (Ph2GeH-) |

| 2 | Nucleophilic Attack | Diphenylgermanide anion + Styrene → Adduct (Carbanion intermediate) |

| 3 | Proton Transfer & Propagation | Adduct + this compound → β-Germylated product + Diphenylgermanide anion |

Transition Metal-Catalyzed Hydrogermylation Pathways (e.g., Pd, Ru, Rh, Pt)

The addition of hydrogermanes, including this compound, across carbon-carbon multiple bonds is frequently accomplished through the activation of the Ge-H bond by transition metal complexes. researchgate.netsemanticscholar.orgrsc.org Catalysts based on palladium (Pd), ruthenium (Ru), rhodium (Rh), and platinum (Pt) are commonly employed for this transformation. researchgate.netsemanticscholar.orgrsc.org Although the precise mechanisms can vary depending on the metal, ligands, and substrate, these reactions generally proceed via a catalytic cycle involving the oxidative addition of the Ge-H bond to the metal center, followed by migratory insertion of the alkene or alkyne into the metal-hydride or metal-germyl bond, and concluding with reductive elimination to yield the organogermane product and regenerate the active catalyst.

Radical-Initiated Hydrogermylation Processes (e.g., AIBN, Et3B/O2)

An alternative to transition metal catalysis for hydrogermylation involves the use of radical initiators. researchgate.netsemanticscholar.orgrsc.org Compounds such as azobisisobutyronitrile (AIBN) and triethylborane (B153662) in the presence of oxygen (Et3B/O2) are effective at initiating these reactions. researchgate.netsemanticscholar.orgrsc.org The process is initiated by the thermal or photochemical decomposition of the initiator (like AIBN) or the reaction of Et3B with O2 to generate radicals. whiterose.ac.ukresearchgate.net These initial radicals then abstract the hydrogen atom from this compound, producing a diphenylgermyl radical (Ph2GeH•). This germyl radical subsequently adds to the carbon-carbon multiple bond of the substrate, creating a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of this compound, propagating the radical chain and forming the final hydrogermylation product. While AIBN and Et3B/O2 are often considered interchangeable, their initiation chemistries differ significantly; AIBN undergoes unimolecular homolysis, whereas the Et3B/O2 system involves a bimolecular reaction. whiterose.ac.uk

Anionic Mechanism in Hydrogermylation Initiated by Borohydrides

Recent investigations have revealed an anionic pathway for hydrogermylation initiated by sodium trialkylborohydrides. researchgate.netrsc.org Specifically, the addition of this compound to aromatic alkenes in the presence of a catalytic amount (10 mol%) of sodium tri(sec-butyl)borohydride (NaHB(sec-Bu)3) proceeds with high selectivity. researchgate.netrsc.orgrsc.org This method presents a distinct mechanistic alternative to the more common transition metal or radical-based approaches. researchgate.net The reaction is proposed to proceed via the formation of a key germanide anion intermediate. researchgate.netrsc.orgrsc.org

The regioselectivity of the borohydride-initiated hydrogermylation is a key feature of this mechanism. The reaction between this compound and aromatic alkenes, such as styrene, yields β-germylated products, which is an anti-Markovnikov addition. researchgate.netrsc.org This outcome is in direct contrast to analogous hydrosilylation reactions under the same conditions, which produce the Markovnikov product. rsc.org The observed selectivity is explained by a mechanism involving a trisubstituted germanide anion. researchgate.netrsc.orgrsc.org This germanide anion, formed from this compound, acts as the active nucleophile. Its subsequent attack on the terminal vinyl carbon of the aromatic alkene is the selectivity-determining step, leading exclusively to the formation of the β-adduct. researchgate.netrsc.org This mechanistic hypothesis is supported by DFT calculations. researchgate.netrsc.orgrsc.org

The hydrogermylation process initiated by sodium tri(sec-butyl)borohydride can be described as a "living" process. researchgate.netrsc.org This characteristic arises from the proposed mechanism where the active germanide anion is regenerated in the final step of the catalytic cycle. researchgate.netrsc.org After the initial formation of the germanide anion and its addition to the alkene, the resulting carbanion is protonated by another molecule of this compound. This step yields the final product and, crucially, regenerates the germanide anion. researchgate.net Consequently, the borohydride (B1222165) is only required as an initiator, and the reaction can proceed continuously as long as the this compound and alkene substrates are present. researchgate.netrsc.org

Oxidative Addition Reactions of this compound with Transition Metal Complexes

This compound can react with transition metal complexes through oxidative addition, a fundamental step in many catalytic cycles. This reaction involves the cleavage of the Ge-H bond and the formation of new metal-hydride and metal-germyl bonds.

Photochemical Oxidative Addition to Ruthenium Dihydride Complexes

The photochemical reaction of this compound with ruthenium dihydride complexes of the type Ru(PP)2H2, where PP is a chelating phosphine (B1218219) ligand, has been investigated. acs.orgwhiterose.ac.ukacs.org Irradiation of these complexes leads to the reductive elimination of H2, generating a highly reactive 16-electron intermediate, [Ru(PP)2]. whiterose.ac.uk This transient species readily reacts with the Ge-H bond of this compound via oxidative addition. acs.orgwhiterose.ac.uk

The reactions of Ru(PP)2H2 with this compound yield cis-[Ru(PP)2(GePh2H)H] products. acs.orgwhiterose.ac.ukacs.org The stereochemical outcome is dependent on the nature of the phosphine ligand. For instance, when the phosphine ligand (PP) is dmpe (1,2-bis(dimethylphosphino)ethane) or depe (1,2-bis(diethylphosphino)ethane), the cis-isomer is formed exclusively. acs.orgwhiterose.ac.ukacs.org In the case of dppe (1,2-bis(diphenylphosphino)ethane), the cis-isomer is the dominant product. acs.orgwhiterose.ac.ukacs.org

A photochemical competition experiment between diphenylsilane (B1312307) (Ph2SiH2) and this compound (Ph2GeH2) for reaction with Ru(dppe)2(H)2 revealed a kinetic preference for the activation of the Ge-H bond over the Si-H bond, resulting in a kinetic preference for the germyl hydride product. acs.orgwhiterose.ac.uk

Interactive Table: Products of Photochemical Reaction of this compound with Ru(PP)2H2 Complexes

| Precursor Complex | Phosphine Ligand (PP) | Product | Isomer(s) Formed |

| Ru(dmpe)2H2 | dmpe | cis-[Ru(dmpe)2(GePh2H)H] | Exclusive cis |

| Ru(depe)2H2 | depe | cis-[Ru(depe)2(GePh2H)H] | Exclusive cis |

| Ru(dppe)2H2 | dppe | cis-[Ru(dppe)2(GePh2H)H] | Dominant cis |

Formation and Characterization of Germane (B1219785) σ Complexes with Molybdenum

Currently, there is limited specific information available in the public domain regarding the direct formation and detailed characterization of germane σ complexes between this compound and molybdenum. General principles of organometallic chemistry suggest that such complexes could potentially form through the interaction of the Ge-H bond of this compound with a suitable molybdenum precursor. The characterization of these hypothetical complexes would likely involve techniques such as NMR spectroscopy (¹H, ¹³C, and potentially ⁹⁵Mo), X-ray crystallography, and IR spectroscopy to identify the key features of the σ-interaction. However, without specific research findings, a detailed discussion remains speculative.

Advanced Spectroscopic Characterization in Diphenylgermane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of diphenylgermane (B155566) derivatives, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. researchgate.netcornell.edu

Applications of Proton (¹H) and Carbon-¹³ (¹³C) NMR in Derivative Characterization

Proton (¹H) and Carbon-¹³ (¹³C) NMR are the most routinely used NMR techniques for the characterization of organic and organometallic compounds, including derivatives of this compound. uobasrah.edu.iqresearchgate.net These methods provide a wealth of information about the hydrogen and carbon frameworks of these molecules.

In ¹H NMR spectroscopy , the chemical shift (δ) of a proton is highly sensitive to its electronic environment. For this compound derivatives, the protons on the phenyl rings typically appear in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The integration of these signals corresponds to the relative number of protons, while the splitting patterns (multiplicity) reveal information about neighboring protons, a phenomenon known as spin-spin coupling. Substituents on the phenyl rings or on the germanium atom will induce changes in the chemical shifts of nearby protons, providing crucial data for determining the position and nature of these substituents. nih.govmdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, allowing for the identification of carbons in the phenyl rings, as well as any alkyl or other functional groups attached to the germanium atom. nih.gov The analysis of substituent-induced chemical shifts in both ¹H and ¹³C NMR spectra can be a powerful tool for confirming the successful synthesis of new this compound derivatives. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Arylgermane Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aryl-H (para to Ge) | ¹H | ~7.2-7.4 | t | ~7.5 |

| Aryl-H (meta to Ge) | ¹H | ~7.4-7.6 | t | ~7.5 |

| Aryl-H (ortho to Ge) | ¹H | ~7.6-7.8 | d | ~7.5 |

| Ge-H | ¹H | ~5.0-6.0 | s | - |

| Aryl-C (ipso) | ¹³C | ~130-140 | s | - |

| Aryl-C (ortho) | ¹³C | ~134-136 | s | - |

| Aryl-C (meta) | ¹³C | ~128-130 | s | - |

| Aryl-C (para) | ¹³C | ~129-131 | s | - |

Note: Chemical shifts are approximate and can vary significantly based on solvent and substituents.

Considerations and Limitations of ⁷³Ge NMR Spectroscopy

While ¹H and ¹³C NMR are invaluable, direct observation of the germanium nucleus via ⁷³Ge NMR spectroscopy can provide unique electronic and structural information. However, this technique is fraught with challenges that limit its routine application. nih.govresearchgate.net

The primary limitations of ⁷³Ge NMR stem from the intrinsic properties of the ⁷³Ge isotope:

Low Natural Abundance: The ⁷³Ge isotope has a natural abundance of only 7.73%. northwestern.edu

Low Magnetogyric Ratio: This property results in a low resonance frequency and significantly reduced sensitivity compared to protons. researchgate.netnorthwestern.edu

Large Quadrupolar Moment: As a quadrupolar nucleus (spin I = 9/2), ⁷³Ge interacts with local electric field gradients. researchgate.netpascal-man.com In environments that are not highly symmetrical, this interaction leads to very rapid nuclear relaxation and consequently, extremely broad resonance signals, which can be difficult to detect and interpret. researchgate.net

Despite these difficulties, ⁷³Ge NMR has been successfully applied to certain classes of organogermanium compounds, particularly those with symmetric environments around the germanium atom, such as tetraarylgermanes. northwestern.edu Good spectra have been obtained for various arylgermane compounds where chemical shifts were observed in the range of -55 to -234 ppm. northwestern.edu The chemical shifts in ⁷³Ge NMR are highly sensitive to the substitution pattern at the germanium center. acs.org For instance, germanium centers with only one attached germanium atom resonate in the range of δ -30 to -65 ppm, while those bonded to two or three other germanium atoms appear further upfield. acs.org The use of ultra-high magnetic field NMR spectrometers has been instrumental in overcoming some of the sensitivity issues and enabling the study of a wider range of organogermanes in the solid state. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. youtube.comnih.gov These techniques are complementary and provide a characteristic fingerprint of the functional groups present in this compound and its derivatives. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). surfacesciencewestern.com It is an excellent tool for identifying the presence of specific functional groups. jordilabs.com In the context of this compound research, FT-IR is particularly useful for:

Identifying Ge-H bonds: The Ge-H stretching vibration typically appears in the region of 2000-2100 cm⁻¹, providing direct evidence for the presence of a germane (B1219785) hydride.

Characterizing Phenyl Groups: The spectra will show characteristic absorptions for C-H stretching in the aromatic region (~3000-3100 cm⁻¹), C=C stretching within the ring (~1400-1600 cm⁻¹), and C-H out-of-plane bending (~690-900 cm⁻¹), which can give clues about the substitution pattern on the rings.

Detecting Other Functional Groups: If the this compound molecule has been derivatized, FT-IR can confirm the presence of new functional groups, such as C=O, O-H, or N-H, based on their characteristic absorption frequencies. researchgate.netrsc.org

Interactive Data Table: Characteristic FT-IR Frequencies for this compound Moieties

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 | Medium-Weak |

| Ge-H Stretch | Germane Hydride | 2100-2000 | Strong |

| C=C Stretch (in-ring) | Phenyl Ring | 1600-1450 | Medium |

| C-H Bend (out-of-plane) | Phenyl Ring | 900-690 | Strong |

| Ge-C Stretch | Phenyl-Germanium | 600-500 | Medium |

Raman Spectroscopy for Molecular Vibrations and Material Characterization

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. dergipark.org.tr It provides information about vibrational modes that are complementary to those observed in FT-IR. youtube.com A key difference is that Raman spectroscopy is more sensitive to non-polar, symmetric bonds, while FT-IR is more sensitive to polar bonds. surfacesciencewestern.com

For this compound and its derivatives, Raman spectroscopy is particularly valuable for:

Analyzing Ge-C and Ge-Ge Bonds: The symmetric stretching vibrations of Ge-C and Ge-Ge bonds, which can be weak in FT-IR spectra, often give rise to strong signals in Raman spectra. rsc.org

Characterizing Materials: Raman spectroscopy is a powerful, non-destructive technique for characterizing the solid-state forms of this compound derivatives, such as crystalline powders or thin films. It can be used to identify different polymorphic forms and study the effects of intermolecular interactions. semiconductor-digest.comresearchgate.net The technique can also be used to study the surface of materials, for example, in surface-enhanced Raman scattering (SERS) studies of derivatives adsorbed on metal surfaces. rsc.org

X-ray Crystallography for Precise Molecular Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state. wikipedia.orgmkuniversity.ac.in This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

The analysis of the diffraction data allows for the precise determination of:

Atomic Positions: The exact coordinates of each atom (including germanium, carbon, and hydrogen) in the crystal lattice can be determined.

Bond Lengths and Angles: From the atomic positions, precise bond lengths (e.g., Ge-C, Ge-H, C-C) and bond angles can be calculated with high accuracy. mkuniversity.ac.in This data is crucial for understanding the geometry around the germanium center (e.g., tetrahedral) and the conformation of the phenyl rings.

Intermolecular Interactions: X-ray crystallography reveals how molecules are packed in the crystal, providing information about non-covalent interactions such as van der Waals forces or π-π stacking between phenyl rings, which influence the material's bulk properties.

X-ray crystallography is considered the "gold standard" for structure determination and is often used to confirm structures proposed by NMR and other spectroscopic methods. nih.gov The structural parameters obtained from crystallography are also essential for computational modeling and for establishing structure-property relationships in this compound-based materials.

Advanced Elemental and Compositional Analysis in Materials Research (e.g., EDX, XPS, XAS)

In the realm of materials science, a precise understanding of elemental composition and chemical states is paramount for establishing structure-property relationships. For materials derived from or incorporating this compound, advanced spectroscopic techniques such as Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS) provide invaluable insights into their atomic and electronic structures.

Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful analytical tool frequently coupled with scanning electron microscopy (SEM) to provide qualitative and quantitative elemental analysis of a material. When a sample is bombarded with an electron beam, atoms in the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. In the context of this compound-related materials, such as germanium-containing polymers or nanoparticles synthesized using this compound as a precursor, EDX is instrumental in confirming the presence and distribution of germanium. For instance, in the synthesis of germanium nanowires, EDX can verify the elemental makeup of the resulting nanostructures.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For materials derived from this compound, XPS is crucial for determining the oxidation state of germanium and understanding the chemical bonding environment. For example, in the study of hydrogenated amorphous germanium-carbon (a-Ge1−xCx:H) alloys, XPS has been used to investigate the bonding properties of germanium and carbon atoms by analyzing the Ge 3d and C 1s core levels. This allows for the quantification of different chemical bonds, such as Ge-C, C-C, and C-H.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. XAS data are obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited. The two main regions of an XAS spectrum are the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of the neighboring atoms. In research involving germanium nanoparticles synthesized from precursors like this compound, XAS can be a powerful tool to probe the local atomic structure and distinguish between amorphous and crystalline phases, which is critical for understanding their physical and chemical properties.

The following table summarizes the application of these techniques in the analysis of materials related to this compound research.

| Technique | Information Obtained | Application in this compound-Related Materials Research |

| EDX | Elemental composition and distribution | - Confirming the presence of Germanium in synthesized nanoparticles and polymers.- Mapping the spatial distribution of Germanium in composite materials. |

| XPS | Elemental composition, chemical state, and electronic state of elements on the surface | - Determining the oxidation state of Germanium in thin films and nanostructures.- Investigating the chemical bonding environment, such as Ge-C and Ge-Ge bonds in polygermanes. |

| XAS | Local atomic structure, oxidation state, coordination number, and bond distances | - Characterizing the local environment of Germanium atoms in amorphous and crystalline materials.- Studying the structural changes during phase transitions or chemical reactions. |

This table is interactive. Click on the headers to sort the data.

Emerging Spectroscopic Techniques for Dynamic and Spatially Resolved Studies (e.g., Time-Resolved Spectroscopy, Hyperspectral Imaging)

The study of dynamic processes and the spatially resolved characterization of materials are at the forefront of modern materials science. Emerging spectroscopic techniques, such as time-resolved spectroscopy and hyperspectral imaging, are providing unprecedented insights into the behavior of materials derived from this compound under various conditions.

Time-Resolved Spectroscopy encompasses a range of techniques that probe the dynamics of a system as a function of time. wikipedia.org By using short pulses of light, typically from lasers, it is possible to initiate a process and then monitor the subsequent changes in the material's spectroscopic signature. This allows for the study of transient species, excited states, and reaction kinetics on timescales ranging from femtoseconds to seconds. In the context of organogermanium compounds, time-resolved spectroscopy can be employed to investigate photophysical processes, such as charge carrier dynamics in germanium-based semiconductors or the excited-state behavior of polygermanes. Understanding these dynamic processes is crucial for the development of optoelectronic devices and photofunctional materials. For instance, transient absorption spectroscopy, a type of time-resolved spectroscopy, can be used to track the evolution of excited states in this compound derivatives, providing information on their lifetimes and decay pathways.

Hyperspectral Imaging , also known as imaging spectroscopy, combines conventional imaging and spectroscopy to obtain both spatial and spectral information from an object. For each pixel in an image, a hyperspectral camera acquires a complete spectrum. This "hypercube" of data allows for the identification and mapping of different chemical components within a sample. In the field of germanium-based materials, hyperspectral imaging is a powerful tool for assessing the uniformity and quality of thin films and for identifying defects. For example, hyperspectral photoluminescence or electroluminescence imaging can be used to map the optoelectronic properties of GeSn/Ge/Si thin films, revealing spatial variations in composition, strain, and defect density. photonetc.com While direct applications to this compound are still emerging, the technique holds significant promise for the spatially resolved chemical analysis of complex materials and devices fabricated using this compound as a precursor.

The application of these emerging techniques to the study of this compound and its derivatives is an active area of research. The following table highlights the potential of these techniques for providing dynamic and spatially resolved information.

| Technique | Principle | Potential Application in this compound Research |

| Time-Resolved Spectroscopy | Measures spectroscopic changes as a function of time after an initial perturbation (e.g., a laser pulse). | - Studying the excited-state dynamics of this compound-containing polymers.- Investigating charge carrier recombination in germanium nanoparticles synthesized from this compound.- Monitoring the kinetics of polymerization reactions involving this compound. |

| Hyperspectral Imaging | Acquires a full spectrum at each pixel of an image, creating a three-dimensional data cube (x, y, λ). | - Mapping the distribution of this compound-derived functional groups on a surface.- Assessing the compositional homogeneity of germanium-containing thin films.- Identifying and characterizing defects in materials synthesized using this compound. |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Chemistry Studies on Diphenylgermane Systems

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods are essential tools for investigating the electronic structure and bonding within diphenylgermane (B155566) and related organogermanium compounds. These approaches provide a theoretical framework to describe the behavior of electrons in molecules, offering insights into their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. charm-eu.euroutledge.comlibretexts.org DFT offers a computationally less demanding alternative to some post-Hartree-Fock ab initio methods while often providing comparable accuracy for various molecular properties. DFT investigations have been extensively applied to organogermanium compounds, including studies involving this compound. chinesechemsoc.orgwhiterose.ac.ukchemrxiv.orgchemrxiv.orgacs.orgresearchgate.netrsc.orgnih.govresearchgate.netntu.edu.sgnih.gov For instance, DFT calculations have been used to study the structure of complexes formed by the reaction of this compound with ruthenium dihydride complexes, providing insights into bond lengths and angles that are consistent with experimental determinations. whiterose.ac.ukacs.orgresearchgate.net DFT has also been instrumental in elucidating the mechanisms of reactions involving this compound, such as hydrogermylation. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net

Thermochemical Calculations and Enthalpies of Formation for Organogermanium Compounds

Thermochemistry is concerned with the heat changes associated with chemical reactions and physical transformations. Computational methods can be used to calculate thermochemical properties such as enthalpies of formation, bond dissociation energies, and reaction energies. These values are crucial for assessing the thermodynamic feasibility of reactions and understanding the stability of chemical species. Reviews on the thermochemistry of germanium and organogermanium compounds highlight the use of quantum chemical calculations, including ab initio methods, to determine enthalpies of formation. rsc.orgresearchgate.netresearchgate.netcsic.es While specific enthalpy of formation data for this compound from these computational studies were not explicitly detailed in the search results, the methodologies described are applicable to such compounds. Studies on related germanes, like methylated and halogenated germanes, demonstrate the capability of computational methods, such as G3//DFT, to provide thermochemical data that can be compared with experimental values. acs.org These computational thermochemical studies contribute to a broader understanding of the energetics of organogermanium species.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is invaluable for understanding the step-by-step processes of chemical reactions and identifying the transition states that connect reactants and products. Computational methods allow researchers to map out reaction pathways and calculate the energy barriers involved, providing insights into reaction kinetics and selectivity.

Computational Elucidation of Hydrogermylation Mechanisms

Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond (like C=C or C≡C), is a fundamental reaction in organogermanium chemistry. Computational studies, particularly using DFT, have been employed to elucidate the mechanisms of hydrogermylation reactions involving germanes, including phenylgermane (B1623500) and this compound. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net These studies have investigated catalyst-free hydrogermylation reactions and those initiated by species like trialkylborohydrides. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net DFT calculations have suggested that certain hydrogermylation reactions proceed via a mechanism involving a trisubstituted germanide anion, with the attack of this anion on the alkene being a key step determining selectivity. chemrxiv.orgchemrxiv.orgresearchgate.net Theoretical studies have also explored the mechanisms of hydrogermylation initiated by radicals and catalyzed by transition metals, providing energy profiles and identifying intermediates and transition states. rsc.orgnih.gov

Energetic Analysis of Oxidative Addition Pathways to Metal Centers

Oxidative addition is a crucial step in many transition metal-catalyzed reactions, where a metal center inserts into a chemical bond (such as a Ge-H bond). Computational studies have investigated the oxidative addition of germanes, including this compound, to metal centers. whiterose.ac.ukacs.orgpondiuni.edu.innih.govacs.orgrsc.orgacs.org DFT calculations have been used to study the reaction of this compound with ruthenium dihydride complexes, providing energetic analyses of the oxidative addition pathways. whiterose.ac.ukacs.org These calculations have helped to understand the stability of the resulting germyl (B1233479) hydride complexes and the energy barriers for the oxidative addition process. whiterose.ac.ukacs.org Computational methods are essential for probing the mechanism of oxidative addition, offering insights into factors influencing the reaction, such as the nature of the metal center and supporting ligands. nih.govacs.orgacs.orgnumberanalytics.comnih.gov

Comparative Theoretical Studies of Germanes versus Silanes in Reactivity

Theoretical and computational studies have been instrumental in understanding the differences in reactivity between germanes and silanes. These studies often employ methods such as Density Functional Theory (DFT) and ab initio calculations to investigate reaction pathways, transition states, and energy barriers.

Theoretical investigations into the ozonation of silanes and germanes have also been conducted. These studies suggest that ozone reacts with the E-H bond (E = Si, Ge) through a concerted 1,3-dipolar insertion mechanism. researchgate.netsmu.edu Depending on the substituents and the solvent environment, the transfer of the hydrogen atom can precede the formation of the E-O bond to varying degrees. researchgate.netsmu.edu

In reactions with transition metals, comparisons between silanes and germanes have shown differing reactivity. For instance, in the photochemical oxidative addition to ruthenium dihydride complexes, both Si-H and Ge-H oxidative addition can occur when exposed to diphenylsilane (B1312307) (Ph₂SiH₂) and this compound (Ph₂GeH₂) in competition. whiterose.ac.uk A kinetic preference for the germyl hydride product has been observed in such reactions. whiterose.ac.uk DFT calculations on the structure of the resulting complexes are consistent with experimental determinations. whiterose.ac.uk Another study involving platinum(II) complexes showed that primary and secondary hydrogermanes yield platinum-germyl complexes, which contrasts with the reactivity of primary silanes where carbon-silicon bond-forming reactions have been reported. csic.es Density functional theory calculations indicated that the formation of Pt-Ge/C-H bonds is kinetically and thermodynamically favored over the competitive pathway leading to Pt-H/C-Ge bonds in these reactions. csic.es

Theoretical studies also contribute to understanding the bond dissociation enthalpies in silanes and germanes, comparing them to alkanes. researchgate.net These studies help rationalize the observed differences in reactivity based on factors such as the hyperpolarization effect. researchgate.net

Research Applications in Advanced Materials Science

Precursors for Germanium-Based Thin Films in Advanced Electronic and Photovoltaic Materials Research

Diphenylgermane (B155566) is employed as a key precursor in the deposition of germanium thin films. ontosight.ai These films are essential components in the manufacturing of semiconductors and solar cells, underscoring the compound's critical role in the electronics and photovoltaic sectors. ontosight.ai The controlled thermal decomposition or chemical reaction of this compound allows for the precise formation of germanium layers, enabling the tuning of their electrical and optical characteristics for optimal performance in these applications.

Development of Germanium Nanostructures (Nanoparticles, Nanowires) for Emerging Device Architectures

Investigations have highlighted this compound's potential as a precursor for synthesizing germanium nanostructures, including nanoparticles and nanowires. ontosight.ai Germanium nanostructures are of considerable interest for next-generation device designs due to their unique properties that emerge at the nanoscale.

One established method for synthesizing germanium nanowires involves the thermal decomposition of this compound in a supercritical carbon dioxide environment, often initiated by gold nanoparticles acting as seeds. acs.org The use of gold nanoparticles capped with fluorothiolate ligands in supercritical CO₂ has demonstrated the ability to control the diameter of the resulting germanium nanowires. acs.org For instance, employing perfluorinated or semifluorinated capped gold nanoparticles yielded nanowires with average diameters of 11 nm and 14 nm, respectively. acs.org This contrasts with the larger average diameter (28 nm) observed for nanowires synthesized from dodecanethiol-capped nanoparticles in supercritical toluene (B28343) under comparable conditions, suggesting that factors like ligand conformation and phase separation significantly influence nanowire dimensions. acs.org

This compound has also been successfully utilized in the synthesis of tetragonal (ST12) germanium nanowires through a straightforward bottom-up solvothermal approach. This process is conducted at moderate temperatures (290–330 °C) and a pressure of approximately 48 bar in supercritical toluene. rsc.org Notably, this method does not necessitate the use of a metal or metalloid growth catalyst; instead, in situ formed germanium nanoparticles and carbonaceous species facilitate the self-seeded growth mechanism. rsc.org The resulting ST12-Ge nanowires exhibit photoluminescence and display a direct bandgap transition at low temperatures. rsc.org

Beyond nanowires, this compound has been instrumental in the synthesis of GeTe/Te heterostructures through a reaction with TOP-Te in the presence of organic surfactants. utexas.edu This exemplifies its versatility as a germanium source for constructing complex nanoscale architectures. Germanium nanowires derived from this compound via thermal decomposition have shown promising performance as anodes in lithium-ion batteries, achieving a specific capacity of 1091 mAh/g after 400 cycles. nih.gov

Polymerization Catalysis and Germanium-Containing Polymer Synthesis

This compound functions as a catalyst in the polymerization of unsaturated compounds and is a key reactant in the synthesis of polymers where germanium is incorporated into the polymer chain. ontosight.ai

Germane-Ene Polymerization for Functional Polymer Network Creation

This compound can participate in a radical-mediated germane-ene polymerization reaction with multifunctional olefins, leading to the formation of polymer networks containing pendant Ge-H functional groups. rsc.orgrsc.org This reaction is analogous to the well-known thiol-ene and phosphane-ene click chemistry reactions. rsc.orgrsc.org The hydrogermylation reaction between the Ge-H bonds of this compound and the olefinic double bonds proceeds efficiently in a 1:1 stoichiometric ratio via a step-growth polymerization mechanism, typically initiated by a small amount of radical initiator under mild reaction conditions. rsc.orgrsc.org This method provides a convenient route to synthesize polymer networks with accessible Ge-H functionality that can be subsequently modified. rsc.orgrsc.org

Synthesis of Polycarbonates and Polythiocarbonates with Germanium within the Polymer Backbone

Polycarbonates and polythiocarbonates incorporating germanium into their main polymer chains have been synthesized using diphenols containing germanium, such as bis(4-hydroxyphenyl)-diphenyl-germane, reacted with phosgene (B1210022) or thiophosgene, respectively. This type of polymerization can be effectively carried out under phase transfer catalysis conditions. tandfonline.com

Preparation of Germanium-Incorporated Poly(urethane)s and Poly(imido-amides)

While direct experimental details on the synthesis of poly(urethane)s and poly(imido-amides) specifically utilizing this compound were not explicitly found in the provided search results, the broader scientific literature on organogermanium chemistry and polymer synthesis suggests the potential for incorporating germanium from precursors like this compound into various polymer backbones. Given this compound's reactivity and the established methods for synthesizing poly(urethane)s and poly(imido-amides) through reactions involving diols, diamines, diisocyanates, and diacid chlorides or anhydrides, it is plausible that this compound could be employed in reactions with appropriate co-monomers to introduce germanium into these polymer structures. However, specific research findings detailing the use of this compound for the synthesis of poly(urethane)s and poly(imido-amides) were not present in the provided context.

Functional Materials Development Utilizing Pendant Ge-H Bonds for Post-Polymerization Derivatization

The presence of pendant Ge-H bonds within polymer networks formed via the germane-ene polymerization of this compound offers a valuable handle for subsequent post-polymerization functionalization. rsc.orgrsc.org These reactive Ge-H sites can undergo a variety of chemical transformations after the initial polymer network is formed, allowing for tailored modifications of the material's properties. This post-polymerization derivatization strategy enables the introduction of diverse functionalities into the germanium-containing polymer networks through reactions such as bond activation and thiolation. rsc.orgrsc.org This approach provides a flexible and powerful method for developing functional materials with precisely controlled characteristics for specific applications.

Role of this compound and its Derivatives as Bifunctional Building Blocks in Organogermanium Chemistry for Advanced Materials

This compound (Ph₂GeH₂) itself, containing a Ge-H bond, can serve as a starting material for the synthesis of various organogermanium compounds. Its derivatives, particularly those incorporating additional functional groups, exhibit bifunctional characteristics, enabling their use in constructing complex molecular architectures and polymeric materials tugraz.atznaturforsch.com. The presence of reactive sites, such as Ge-H or amino groups, within the same molecule allows for diverse chemical transformations and integration into different material matrices tugraz.at.

One notable example is the synthesis of 3-aminopropyl-diphenyl germane (B1219785), which features both a Ge-H bond and an amine (–NH₂) group. This bifunctionality makes it a valuable building block for subsequent reactions in organogermanium chemistry tugraz.at. Such compounds can be utilized as anchoring functions to different materials in polymer or material chemistry, including polyurethanes or epoxides tugraz.at. Novel synthetic pathways have been developed to isolate these bifunctional germanes, often involving metalation and salt metathesis reactions tugraz.at.

Hydrogermylation reactions, where a Ge-H bond adds across an unsaturated bond, are also crucial in utilizing this compound derivatives as building blocks. For instance, hydrogermylation has been employed to synthesize bifunctional 3-aminopropyl–chloro-diphenyl germanes tugraz.at. These chlorinated derivatives can undergo further derivatization, such as salt metathesis or other substitution reactions, to form new substructures in polymers or on surfaces tugraz.at.

Organogermanium polymers, or polygermanes, derived from monomers like this compound derivatives, are of particular interest for their electronic and optical properties. These polymers are considered quasi-one-dimensional semiconductors with direct bandgaps rsc.orgrsc.org. The electronic properties, including the bandgap, can be influenced by the side-chain substituents attached to the germanium atoms rsc.orgrsc.org. For example, theoretical studies on poly(this compound) ((GePh₂)n) indicate a direct bandgap rsc.orgrsc.org.

Furthermore, the mechanical strain applied to polygermanes can significantly modify their bandgap over a wide range. Tensile strain can lead to a reduction in the bandgap due to increased delocalization of charge density in the conduction band rsc.orgrsc.org. Conversely, strong compressive strain can induce a direct-to-indirect semiconductor transition rsc.orgrsc.org. This ability to tune the electronic properties through structural modifications and external stimuli highlights the potential of this compound-based polymers in advanced electronic and optoelectronic devices rsc.orgrsc.org.

Research also explores the incorporation of organogermanium units into other polymer systems. For instance, studies have investigated poly(carbonates) containing germanium in the main chain, synthesized using phase-transfer conditions researchgate.net. Such approaches demonstrate the versatility of organogermanium building blocks in creating new polymeric materials with potentially interesting properties researchgate.net.

The synthesis of organogermanes from carbon electrophiles and chlorogermanes represents another avenue for accessing functionalized germanium compounds that can serve as building blocks acs.org. Mild reaction conditions allow for the synthesis of various aryl and alkenyl germanes, which can be further derivatized or incorporated into more complex structures acs.org.

The use of this compound and its derivatives as precursors for the direct-write of germanium nanostructures using techniques like atomic force microscopy also illustrates their role in fabricating advanced nanoscale materials researchgate.net. In this process, organometallic liquid precursors are fragmented by field-emitted electrons, leading to the localized synthesis of germanium researchgate.net.

Table 1: Bandgap Properties of Selected Polygermanes (Theoretical Calculations)

| Polymer | Side-Chain Substituent(s) | Bandgap Type | Bandgap (eV) |

| Poly(this compound) | Phenyl (Ph) | Direct | 2.13 rsc.orgrsc.org |

| Poly(hydrophenylgermane) | Hydrogen (H), Phenyl (Ph) | Direct | 2.72 rsc.org |

| Poly(dihydrogermane) | Hydrogen (H) | Direct | 3.03 rsc.org |

Note: Data based on density functional theory calculations.

Future Research Directions and Emerging Trends in Diphenylgermane Chemistry

Exploration of Novel Catalytic Transformations and Reactivity Modes for Diphenylgermane (B155566)

Future research will likely delve deeper into exploring new catalytic transformations involving this compound. This includes investigating its behavior in various reaction types beyond established applications like hydrogermylation. Studies have already shown that this compound can undergo oxidative addition to transition metal complexes, such as ruthenium dihydride complexes, generating germyl (B1233479) hydride products. whiterose.ac.uk The reactivity differences between silicon and germanium in forming metal-element bonds and metal-hydrogen-element interactions are an active area of investigation. whiterose.ac.ukresearchgate.net

The catalytic dehydrocoupling of this compound to form polygermanes is another area with potential for further exploration. While dimerization and oligomerization have been observed with catalysts like dimethyltitanocene, research could focus on developing catalysts for controlled polymerization to access well-defined polygermane structures with tailored properties. researchgate.net The use of different transition metal catalysts and reaction conditions could lead to the discovery of novel reactivity modes and the formation of new germanium-containing compounds. The potential for synergistic catalysis, where multiple catalysts simultaneously activate reactants, could also be explored to achieve unprecedented transformations with this compound. rsc.org Understanding the fundamental reactivity descriptors and interaction energies using computational methods can provide insights into favorable reaction pathways and guide the design of new catalytic systems. frontiersin.org

Advanced Computational and Machine Learning Approaches for Predictive Design of this compound-Based Materials

Computational chemistry, particularly density functional theory (DFT), has already proven valuable in understanding the electronic properties and reactivity of germanium compounds, including polygermanes derived from this compound. rsc.orgacs.org Future research will increasingly leverage advanced computational techniques and integrate machine learning (ML) approaches to accelerate the design and discovery of new this compound-based materials. aps.orgresearchgate.netarxiv.org

ML models can be trained on data from experimental and computational studies to predict material properties based on their structure and composition. This can aid in the design of materials with desired electronic, optical, or catalytic properties. aps.orgresearchgate.netyoutube.com Inverse design approaches, driven by deep generative models, could enable the design of this compound-based materials that meet specific performance requirements for various applications. arxiv.orgpubpub.org Computational studies can also provide insights into reaction mechanisms and guide the development of more efficient and selective synthetic routes. chemrxiv.orgrsc.org

Integration of this compound Chemistry in Next-Generation Nanotechnology and Optoelectronic Applications

Germanium-based nanomaterials, often synthesized using precursors like this compound, exhibit size-dependent optical and electronic properties that make them promising for next-generation nanotechnology and optoelectronic applications. cityu.edu.hkresearchgate.netcornell.eduualberta.caacs.orgresearchgate.net Future research will focus on effectively integrating this compound chemistry into the fabrication of these advanced materials and devices.